molecular formula C10H8N2O3 B7988252 methyl 4-oxo-1H-quinazoline-6-carboxylate

methyl 4-oxo-1H-quinazoline-6-carboxylate

Cat. No.: B7988252
M. Wt: 204.18 g/mol
InChI Key: AZKJJWQKQGSQPY-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 4-oxo-1H-quinazoline-6-carboxylate” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and has been the subject of various scientific studies. It is used in multiple fields, including chemistry, biology, medicine, and industry, due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-1H-quinazoline-6-carboxylate involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Safety protocols are strictly followed to handle hazardous chemicals and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions: methyl 4-oxo-1H-quinazoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

methyl 4-oxo-1H-quinazoline-6-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development. In industry, this compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

methyl 4-oxo-1H-quinazoline-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Some similar compounds include those with analogous chemical structures or those used in similar applications.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization in research and industry.

Properties

IUPAC Name

methyl 4-oxo-1H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJJWQKQGSQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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